1-(2,3-Dihydroxynaphthalen-1-yl)ethanone
CAS No.:
Cat. No.: VC15974979
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O3 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 1-(2,3-dihydroxynaphthalen-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3 |
| Standard InChI Key | MLNSSNSMQHUHRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s structure consists of a naphthalene ring system (C₁₀H₈) functionalized with hydroxyl (-OH) groups at positions 2 and 3 and an acetyl group (-COCH₃) at position 1. This arrangement places the hydroxyl groups in close proximity, potentially enabling intramolecular hydrogen bonding, while the acetyl group introduces electron-withdrawing effects that influence reactivity .
Table 1: Key Molecular Descriptors of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone and Analogous Compounds
The SMILES notation for the target compound (theoretical) differs from its 3,4-dihydroxy analog due to the distinct positioning of substituents. These structural variations significantly impact properties such as solubility, acidity, and spectroscopic profiles .
Spectroscopic Characterization
While experimental data for the target compound is scarce, analogs like 1-(3,4-dihydroxynaphthalen-2-yl)ethanone exhibit UV-Vis absorption maxima near 288–298 nm in ethanol, attributed to π→π* transitions in the aromatic system . Infrared spectroscopy of similar compounds reveals O-H stretching vibrations at ~3200–3500 cm⁻¹ and carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would likely show distinct shifts for hydroxyl-protons (δ 8–10 ppm) and acetyl groups (δ 2.6–3.0 ppm for CH₃, δ 200–210 ppm for C=O in ¹³C NMR) .
Physicochemical Properties
Thermal Stability and Phase Behavior
The melting and boiling points of 1-(2,3-dihydroxynaphthalen-1-yl)ethanone remain unreported, but analogs provide benchmarks. For example:
-
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone: No melting point listed, but its structural similarity suggests decomposition may precede melting .
-
1,3-Dihydroxynaphthalene: Melts at 123–125°C and sublimes at higher temperatures .
-
1-(1,4-Dihydroxynaphthalen-2-yl)ethanone: Estimated boiling point of 434.7°C .
The acetyl group generally reduces volatility compared to unsubstituted dihydroxynaphthalenes, as seen in the higher boiling point of acetylated derivatives .
Solubility and Reactivity
Polar functional groups (hydroxyl, acetyl) enhance solubility in polar solvents. For instance:
-
1,3-Dihydroxynaphthalene: Soluble in ethanol (50 mg/mL) and water .
-
Acetylated analogs: Show moderate solubility in organic solvents like acetone and dimethyl sulfoxide (DMSO) but limited water solubility .
The compound’s acidity is governed by its hydroxyl groups. The pKa values of 1,3-dihydroxynaphthalene are ~9.15 , suggesting that the target compound’s hydroxyl protons may exhibit similar deprotonation behavior in aqueous solutions.
Synthesis and Derivatives
Synthetic Pathways
-
Friedel-Crafts Acylation: Acetylation of dihydroxynaphthalenes using acetyl chloride/AlCl₃ .
-
Hydrolysis of Aminonaphthols: As demonstrated in the synthesis of 1,3-dihydroxynaphthalene from 1,3-naphthalenediamine .
-
Cyclization Reactions: Ethyl phenylacetoacetate cyclization under acidic conditions yields dihydroxynaphthalene derivatives .
Applications and Research Significance
Analytical Chemistry
Dihydroxynaphthalenes are employed as reagents in spectrophotometric assays. For example, 1,3-dihydroxynaphthalene detects glucuronic acid in urine via chromogenic reactions . The target compound’s hydroxyl groups may similarly coordinate metal ions or participate in redox reactions for analytical purposes.
Biological Activity
While no direct studies exist, structurally related compounds exhibit antimicrobial properties. 1,3-Dihydroxynaphthalene shows activity against oral bacteria, suggesting potential for the acetylated derivative in pharmaceutical research .
Material Science
Polyhydroxylated naphthalenes are precursors for organic semiconductors and dyes. The acetyl group in 1-(2,3-dihydroxynaphthalen-1-yl)ethanone could enhance electron transport properties in conductive polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume